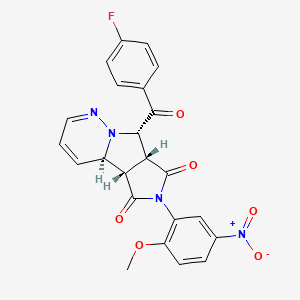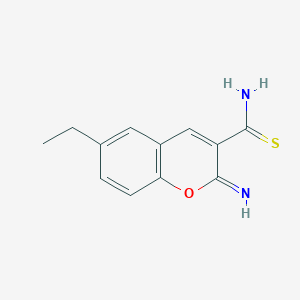
6-Chloro-5-cyano-2-methylnicotinoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-cyano-2-methylnicotinoyl Chloride is an organic compound with the molecular formula C8H4Cl2N2O. It is a derivative of nicotinic acid and contains functional groups such as a chloro, cyano, and methylnicotinoyl chloride. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-cyano-2-methylnicotinoyl Chloride typically involves the chlorination of 5-cyano-2-methylnicotinic acid followed by the conversion to the corresponding acid chloride. The reaction conditions often include the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-cyano-2-methylnicotinoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze to form 6-Chloro-5-cyano-2-methylnicotinic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Aqueous acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of substituted nicotinoyl derivatives.
Hydrolysis: Formation of 6-Chloro-5-cyano-2-methylnicotinic acid.
Reduction: Formation of 6-Chloro-5-amino-2-methylnicotinoyl derivatives.
Scientific Research Applications
6-Chloro-5-cyano-2-methylnicotinoyl Chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-cyano-2-methylnicotinoyl Chloride involves its reactivity with nucleophiles due to the presence of the chloro and cyano groups. These functional groups make the compound highly reactive, allowing it to form covalent bonds with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Similar Compounds
6-Chloronicotinoyl Chloride: Similar structure but lacks the cyano and methyl groups.
5-Cyano-2-methylnicotinic Acid: Precursor to the compound, lacks the chloro group.
6-Methylnicotinoyl Chloride: Similar structure but lacks the chloro and cyano groups.
Uniqueness
6-Chloro-5-cyano-2-methylnicotinoyl Chloride is unique due to the presence of all three functional groups (chloro, cyano, and methylnicotinoyl chloride), which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Properties
CAS No. |
919354-27-1 |
|---|---|
Molecular Formula |
C8H4Cl2N2O |
Molecular Weight |
215.03 g/mol |
IUPAC Name |
6-chloro-5-cyano-2-methylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C8H4Cl2N2O/c1-4-6(8(10)13)2-5(3-11)7(9)12-4/h2H,1H3 |
InChI Key |
RXKKPIWJVGPVPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C#N)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(diethylamino)phenyl]-2-[(2-fluorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol](/img/structure/B12617292.png)
![Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester](/img/structure/B12617315.png)

![1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenoxyethyl)piperazine](/img/structure/B12617324.png)
![1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B12617332.png)
![(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine](/img/structure/B12617336.png)
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester](/img/structure/B12617337.png)

![3-[(3aR,6aS)-5'-chloro-5-(2-methoxyethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12617351.png)
![(2Z)-2-(1H-benzimidazol-2-yl)-3-(3-{3-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile](/img/structure/B12617352.png)



